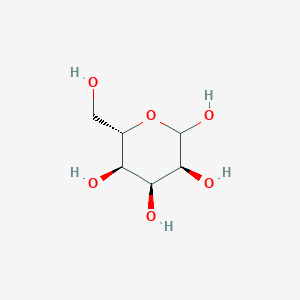

L-allopyranose

Description

Historical Context and Discovery of L-allopyranose in Scientific Research

The history of this compound is intrinsically linked to the study of rare sugars and the development of advanced synthetic organic chemistry. Unlike many common sugars that are abundant in nature, allose itself is a rare monosaccharide. wikipedia.org It has been identified as a 6-O-cinnamyl glycoside in the leaves of the African shrub Protea rubropilosa and has also been detected in extracts from the fresh-water alga Ochromas malhamensis, though its absolute configuration in the latter was not determined. wikipedia.org

The discovery and availability of this compound for research have been driven not by isolation from natural sources, but by chemical synthesis. Early work on allose focused on its D-enantiomer. acs.org The pursuit of L-sugars, the mirror images of the more common D-sugars, presented significant synthetic challenges. The development of stereoselective synthesis methods has been crucial for accessing this compound and other L-sugars. An efficient synthesis route involves a domino reaction starting from 5,6-dihydro-1,4-dithiin to produce 1,6-anhydro-β-L-hexopyranosyl derivatives. researchgate.netlookchem.com These intermediates serve as valuable building blocks that can be converted into protected L-allose and L-glucose with high stereoselectivity and yields. researchgate.netlookchem.com More recent chemo-enzymatic approaches have also been developed, utilizing engineered enzymes for regioselective oxidation to produce allose derivatives, highlighting the ongoing innovation in rare sugar synthesis. unl.pt

Stereochemical Purity and Enantiomeric Considerations of this compound

Stereochemistry is a central aspect of this compound's identity. It is the enantiomer, or non-superimposable mirror image, of D-allopyranose. nih.govebi.ac.uk This relationship dictates its three-dimensional structure and its interactions with other chiral molecules, which is a fundamental concept in biological systems. ekb.eg Living organisms almost exclusively produce and utilize one enantiomer of a given compound, making enantiomeric purity a critical factor in pharmaceutical and biological research. ekb.eg

This compound, like other hexoses, can exist in different cyclic forms, including the pyranose (a six-membered ring) and furanose (a five-membered ring) forms. In its pyranose form, it can have either an alpha (α) or a beta (β) configuration at the anomeric carbon (C-1). nih.govebi.ac.ukchemspider.com The precise stereochemistry is defined by the spatial arrangement of the hydroxyl groups attached to the chiral centers of the carbon chain.

Table 1: Stereochemical and General Properties of this compound Anomers

| Property | α-L-allopyranose | β-L-allopyranose | General this compound |

| IUPAC Name | (2R,3S,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol nih.gov | (2S,3S,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | (3S,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol nih.gov |

| PubChem CID | 6560213 nih.gov | - | 12285879 nih.gov |

| ChEBI ID | CHEBI:37744 ebi.ac.uk | CHEBI:37740 | CHEBI:37741 ebi.ac.uk |

| Enantiomer | alpha-D-allopyranose nih.gov | beta-D-allopyranose | D-allopyranose ebi.ac.uk |

| Molecular Formula | C₆H₁₂O₆ nih.gov | C₆H₁₂O₆ chemspider.com | C₆H₁₂O₆ nih.gov |

| Molecular Weight | 180.16 g/mol nih.gov | 180.16 g/mol | 180.16 g/mol nih.gov |

Significance of this compound in Contemporary Glycoscience and Chemical Biology Research

The significance of this compound in modern research is primarily as a specialized biochemical reagent and a molecular probe in the fields of glycoscience and chemical biology. medchemexpress.com Glycoscience investigates the structure, synthesis, and biological roles of carbohydrates (glycans). medchemexpress.com The rarity of L-sugars in nature makes them valuable tools for studying the stereochemical specificity of biological processes.

While its enantiomer, D-allose, has been investigated for a range of biological activities, including anti-inflammatory, anti-tumor, and immunosuppressant effects, this compound serves as a crucial control. researchgate.net By comparing the biological effects of D-allose to the relative inactivity or different activity of this compound, researchers can elucidate the specific structural requirements of enzymes, receptors, and transport proteins that interact with allose. This comparative approach is fundamental to understanding the molecular basis of carbohydrate recognition in biological systems.

Overview of Major Research Domains Pertaining to this compound

Research involving this compound is concentrated in a few key domains:

Synthetic Organic Chemistry : A major focus of research is the development of efficient and stereoselective synthetic routes to produce this compound and other rare L-sugars. researchgate.net This includes creating versatile building blocks, such as 1,6-anhydro-β-L-hexopyranose derivatives, which can be readily converted to the target sugar. lookchem.com Research in this area aims to overcome the challenges posed by the low natural abundance of these compounds, making them more accessible for study. unl.pt

Glycobiology and Enzymology : this compound is used as a tool to probe the active sites and mechanisms of enzymes that metabolize or modify sugars. medchemexpress.com Studying how enzymes that normally process D-sugars interact—or fail to interact—with this compound provides insight into their substrate specificity and catalytic mechanisms.

Chemical Biology and Medicinal Chemistry : In this domain, this compound can serve as a starting material or building block for the synthesis of more complex, biologically active molecules. For example, it can be incorporated into L-nucleoside analogues. researchgate.net These unnatural enantiomers of nucleosides are often explored for their potential as therapeutic agents because they can exhibit different biological stability and activity compared to their natural D-counterparts.

Structure

2D Structure

3D Structure

Properties

CAS No. |

39392-63-7 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(3S,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m0/s1 |

InChI Key |

WQZGKKKJIJFFOK-HOWGCPQDSA-N |

Isomeric SMILES |

C([C@H]1[C@@H]([C@@H]([C@@H](C(O1)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

melting_point |

128.0 - 128.5 °C |

physical_description |

Solid |

Origin of Product |

United States |

Structural Characterization and Conformational Analysis of L Allopyranose

Advanced Spectroscopic Methods for L-allopyranose Structural Elucidation

Spectroscopic techniques are the cornerstone of molecular structure determination. By probing the interactions of molecules with electromagnetic radiation, these methods can map out bonding arrangements, identify functional groups, and reveal subtle conformational details. For a molecule like this compound, a combination of nuclear magnetic resonance, vibrational spectroscopy, mass spectrometry, and chiroptical methods is employed for a full structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. It provides information on the chemical environment of individual atoms (chemical shift), their connectivity through chemical bonds (J-coupling), and their proximity in space (Nuclear Overhauser Effect).

The six-membered pyranose ring of this compound is not planar but adopts a flexible chair-like conformation. The relative orientation of the substituents (hydroxyl and hydroxymethyl groups) depends on this conformation.

J-Coupling Analysis: The magnitude of the coupling constant between two adjacent protons (a vicinal coupling, denoted as ³J) is dependent on the dihedral angle between them, a relationship described by the Karplus equation. weizmann.ac.illibretexts.org By measuring the ³J(H,H) values from the ¹H NMR spectrum, the dihedral angles between protons on the pyranose ring can be estimated. This allows for the determination of the ring's preferred conformation. For aldohexopyranoses, the ⁴C₁ conformation is typically the most stable. researchgate.net In this conformation for this compound, the large hydroxymethyl group at C5 occupies an equatorial position to minimize steric strain. Analysis of vicinal coupling constants provides the data to confirm this and determine the relative orientations of the ring protons. For instance, a large ³J value (typically 8-10 Hz) indicates an anti-periplanar relationship (180° dihedral angle), characteristic of two axial protons, while smaller values (1-4 Hz) suggest gauche relationships, such as axial-equatorial or equatorial-equatorial protons. organicchemistrydata.org

NOESY/ROESY Experiments: While J-coupling reveals through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximity of nuclei, typically within 5 Å. columbia.edublogspot.com These 2D NMR experiments are crucial for confirming stereochemistry and conformation. For this compound in its ⁴C₁ chair conformation, strong NOE cross-peaks would be expected between protons that are close in space, such as those in a 1,3-diaxial relationship. libretexts.org For example, a correlation between H1 and H3, or H1 and H5, would provide strong evidence for their axial orientation. ROESY is particularly useful for molecules of intermediate size where the NOE signal might be close to zero. blogspot.com

Table 1: Representative Vicinal Proton-Proton Coupling Constants (³JH,H) and Their Stereochemical Implications in Pyranose Rings.

| Interaction Type | Dihedral Angle (approx.) | Typical ³JH,H (Hz) | Implication for this compound Conformation |

|---|---|---|---|

| Axial-Axial | ~180° | 8 - 10 | Confirms trans-diaxial relationships between protons. |

| Axial-Equatorial | ~60° | 2 - 5 | Confirms cis relationships between protons. |

Two-dimensional heteronuclear NMR experiments are essential for unambiguously assigning all proton and carbon signals in the this compound molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shift of a proton with the chemical shift of the carbon atom to which it is directly attached. columbia.educolumbia.edu This allows for the definitive assignment of each proton to its corresponding carbon atom in the pyranose ring and the hydroxymethyl group. For this compound, this experiment would show six cross-peaks, one for each C-H bond in the molecule (C1-H1 through C6-H6a/H6b).

Table 2: Experimentally Observed ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HSQC Correlation | Key HMBC Correlations |

|---|---|---|---|---|

| 1 | 4.89 | 96.12 | Yes | C2, C3, C5 |

| 2 | 3.42 | 73.88 | Yes | C1, C3, C4 |

| 3 | 4.18 | 73.85 | Yes | C1, C2, C4, C5 |

| 4 | 3.77 | 76.19 | Yes | C2, C3, C5, C6 |

| 5 | 3.64 | 69.34 | Yes | C1, C3, C4, C6 |

| 6 | 3.70, 3.87 | 63.78 | Yes | C4, C5 |

Data sourced from PubChem CID 12285879. Note that multiple proton and carbon signals may exist due to the presence of α and β anomers in solution. nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and provide a characteristic "fingerprint" of the molecule, confirming the presence of specific functional groups and providing information on bonding. thermofisher.commdpi.com

For this compound, the key diagnostic features in its vibrational spectra include:

O-H Stretching: A strong, broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl groups.

C-H Stretching: Bands in the 2800-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds on the pyranose ring and the hydroxymethyl group.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of bands corresponding to C-O stretching, C-C stretching, and various bending vibrations. This region is unique to the molecule's specific structure and conformation. Raman spectroscopy is particularly useful for observing the C-C skeletal vibrations, which are often weak in the FT-IR spectrum. spectroscopyonline.com

Table 3: General Vibrational Frequencies for Functional Groups in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| O-H | Stretching | 3200 - 3600 | FT-IR (strong, broad), Raman (weak) |

| C-H | Stretching | 2850 - 3000 | FT-IR (medium), Raman (strong) |

| C-O | Stretching | 1000 - 1200 | FT-IR (strong), Raman (medium) |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of molecules and, when coupled with tandem mass spectrometry (MS/MS), for elucidating the structure of complex glycans. nih.govnih.gov

If this compound were a component of a larger oligosaccharide, MS/MS would be used to determine its position (sequence) and how it is connected to other sugar units (linkage). The process typically involves:

Ionization: Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions of the glycan with minimal fragmentation. nih.gov

MS/MS Fragmentation: The parent ion of the glycan is isolated and then fragmented, typically through collision-induced dissociation (CID). This process breaks the glycan at specific points, primarily at the glycosidic bonds (cleavage between sugar units) and across the sugar rings (cross-ring cleavage). researchgate.net

Analysis: The resulting fragment ions are analyzed to piece together the sequence. Cleavages of glycosidic bonds produce B- and Y-type ions, which reveal the monosaccharide sequence. Cross-ring cleavages, designated as A- and X-type ions, provide crucial information about the linkage positions (e.g., 1→2, 1→3, 1→4, or 1→6). researchgate.net

Ion Mobility MS adds another dimension of separation based on the size and shape of the ions, which can help to distinguish between isomeric glycans that have the same mass but different three-dimensional structures.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.orglibretexts.org Since this compound is a chiral molecule, it is CD- and ORD-active.

Chirality Confirmation: The CD spectrum of this compound would be the mirror image (equal in magnitude but opposite in sign) of the spectrum of its enantiomer, D-allopyranose. This provides an unambiguous confirmation of its absolute configuration.

Conformational Insights: While the pyranose ring itself lacks a strong chromophore for analysis in the accessible UV-Vis region, derivatization of the hydroxyl groups can introduce chromophores. nih.gov Changes in the CD spectrum of these derivatives can be correlated with conformational changes in the pyranose ring or its side groups. For example, the binding of an this compound derivative to a protein or other macromolecule can induce a change in its CD spectrum, providing insights into the binding event and the conformation of the bound sugar. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformational and Configurational Analysis

X-ray Crystallography and Solid-State Structural Analysis of this compound and its Complexes

Direct crystallographic data for the individual anomers of pure this compound is not extensively detailed in readily available literature. However, the crystal structure of racemic β-D,L-allose has been reported, providing significant insight into the solid-state conformation of the L-enantiomer. In the crystalline state, racemic compounds consist of an equal mixture of D- and L-enantiomers. The analysis of β-D,L-allose confirmed that the D-allose molecule adopts a β-pyranose form with a ⁴C₁ chair conformation. Due to the principles of enantiomeric symmetry, this dictates that the L-allose molecule in the same crystal lattice exists in the β-pyranose form with a ¹C₄ chair conformation.

The study of crystalline derivatives, such as halogenated or acetylated forms, further illuminates the structural properties of the allopyranose ring. For instance, various halogenated D-allopyranose analogues have been synthesized and analyzed, revealing that they generally adopt a standard ⁴C₁-like conformation in the solid state. The introduction of bulky substituents like tosyl or benzoate groups is sometimes necessary to achieve suitable crystallinity for X-ray analysis, and these groups can influence the resulting solid-state conformation.

Table 1: Crystallographic Conformation of Allopyranose and its Derivatives

| Compound | Anomeric Form | Ring Conformation | Notes |

|---|---|---|---|

| This compound | β | ¹C₄ | Inferred from the crystal structure of racemic D,L-allose. |

| D-Allopyranose | β | ⁴C₁ | Observed in the crystal structure of racemic D,L-allose. |

Note: This interactive table summarizes the solid-state conformations discussed. The conformation of this compound is derived from its enantiomeric relationship with D-allopyranose in a racemic crystal.

The crystal packing of carbohydrates is predominantly governed by a complex network of intermolecular hydrogen bonds. In the crystal structure of β-D,L-allose, molecules are intricately linked by O—H⋯O hydrogen bonds, which create a stable, three-dimensional framework. These interactions involve the hydroxyl groups of the sugar molecules acting as both donors and acceptors of hydrogen bonds.

Generally, in carbohydrate crystals, all hydroxyl groups participate in at least one hydrogen bond, leading to highly organized and stable lattice structures. The strength and directionality of these bonds are critical in determining the crystal packing and physical properties of the solid. The interactions can be categorized based on the distance between the donor and acceptor atoms and the angle of the bond. These networks can form infinite chains or more complex ring-like motifs. The analysis of these interactions is crucial for understanding polymorphism, where a single compound can exist in multiple crystalline forms due to different packing arrangements and hydrogen-bonding patterns.

Conformational Dynamics and Preferred Conformations of this compound

The biological function and chemical reactivity of carbohydrates are intrinsically linked to their conformational dynamics. This compound, like other pyranoses, is not a rigid structure but exists as an equilibrium of different conformers, particularly in solution.

The six-membered pyranose ring of this compound is not planar and adopts puckered conformations to minimize steric and torsional strain. The most stable conformations are typically the chair forms, denoted as ¹C₄ and ⁴C₁. As established by X-ray crystallography of its racemic form, β-L-allopyranose preferentially adopts the ¹C₄ chair conformation in the solid state.

In solution, the pyranose ring is more dynamic, and this compound exists in a conformational equilibrium that includes both the ¹C₄ and ⁴C₁ chairs, and potentially other, higher-energy forms such as skew-boat (²Sₒ, ⁰S₂) conformations. The relative populations of these conformers can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, by analyzing vicinal proton-proton coupling constants (³JHH).

The precise shape of the ring is quantitatively described by the Cremer-Pople puckering parameters (Q, θ, and φ), which use spherical coordinates to define the extent (Q) and type (θ, φ) of puckering.

Table 2: Description of Cremer-Pople Puckering Parameters

| Parameter | Description | Ideal Chair Value | Planar Ring Value |

|---|---|---|---|

| Q (Å) | Puckering Amplitude | ~0.5-0.6 Å | 0 Å |

| θ (°) | Defines the type of pucker (e.g., chair vs. boat) | 0° for ⁴C₁, 180° for ¹C₄ | N/A |

| φ (°) | Defines the specific chair, boat, or twist form | N/A | N/A |

This interactive table explains the parameters used to quantify ring puckering. For an ideal ⁴C₁ chair, θ is 0°, while for a ¹C₄ chair, it is 180°.

The conformational stability of this compound anomers is significantly influenced by the anomeric effect. This stereoelectronic phenomenon describes the tendency for an electronegative substituent at the anomeric carbon (C1) to favor an axial orientation, even though an equatorial position would be expected to be less sterically hindered. For this compound, the α-anomer has an axial hydroxyl group at C1 in the ¹C₄ conformation, while the β-anomer has an equatorial one.

The anomeric effect provides a stabilizing influence on the α-anomer. Two main theories explain this effect:

Dipole Minimization: In the β-anomer (equatorial substituent), the dipole moments associated with the lone pairs of the ring oxygen and the anomeric substituent's oxygen are partially aligned, leading to repulsion. In the α-anomer (axial substituent), these dipoles are more opposed, resulting in a lower energy and more stable state.

The magnitude of the anomeric effect in sugars is typically estimated to be in the range of 4-8 kJ/mol, providing a significant thermodynamic preference for the axial conformer that can counteract steric repulsion.

The balance between different conformers of this compound can be shifted by both the presence of substituents on the pyranose ring and the nature of the surrounding solvent.

Influence of Substituents: The introduction of substituents can alter the conformational landscape. For example, studies on halogenated pyranose analogues show that steric interactions, such as 1,3-diaxial repulsion between a substituent and other axial groups, can lead to deviations in the ring's intra-annular torsion angles. Bulky protecting groups, often used in synthesis, can also lock the ring into a specific conformation or shift the equilibrium towards a conformer that minimizes steric clash.

Influence of Solvent: The solvent environment plays a crucial role in determining molecular conformation, particularly for molecules like carbohydrates that can engage in extensive hydrogen bonding. In nonpolar solvents, intramolecular hydrogen bonds can be more prevalent, stabilizing certain conformations. In polar, protic solvents like water, solvent molecules compete for hydrogen bonding sites, disrupting intramolecular bonds and allowing the molecule to explore a different conformational space.

Specifically, polar solvents are known to diminish the magnitude of the anomeric effect. This is because the polar solvent can stabilize the dipole moments that are repulsive in the equatorial anomer, thereby reducing the relative stability of the axial anomer. As a result, in aqueous solution, the equilibrium for this compound may shift to favor the β-anomer (equatorial OH) to a greater extent than in a nonpolar solvent.

Reactivity and Chemical Transformations of L Allopyranose

Glycosylation Reactions Involving L-Allopyranose

Glycosylation, the formation of a glycosidic bond between a carbohydrate donor and an acceptor, is a cornerstone of carbohydrate chemistry. The stereochemical outcome (α or β anomer) and regioselectivity (which hydroxyl group reacts) are critical aspects of these reactions. While specific studies detailing this compound glycosylation are less abundant than for D-sugars, the general principles governing hexopyranose glycosylation are applicable.

Stereoselective Glycoside Formation from this compound Donors

Stereoselective glycosylation aims to control the configuration at the anomeric center of the newly formed glycosidic linkage. The stereochemical outcome is dictated by a complex interplay of factors, including the nature of the leaving group on the donor, the presence of participating or non-participating protecting groups at the C2 position, the reaction promoter, the solvent, and the nature of the acceptor.

Studies on related L-sugars, such as L-rhamnose and L-idose, highlight the importance of these principles. For example, L-rhamnopyranosyl thioglycoside donors with specific C3-ester groups have shown high α-selectivity, while others displayed β-stereoselectivity depending on the ester's electronic properties researchgate.net. Similarly, L-idose derivatives have been utilized in glycosylation reactions where stereoselectivity was influenced by acceptor conformation and reaction temperature universiteitleiden.nlacs.org. While direct studies on this compound donors are limited, these findings suggest that similar stereochemical control can be achieved through careful selection of protecting groups and reaction conditions.

Acceptor Reactivity and Regioselectivity in this compound Glycosylation Chemistry

The reactivity of the glycosyl acceptor and the regioselectivity of the glycosylation reaction are paramount for constructing complex oligosaccharides or functionalized monosaccharides.

Catalytic and Green Chemistry Approaches in this compound Glycoside Synthesis

The development of efficient, selective, and environmentally friendly glycosylation methods is an active area of research.

Derivatization Strategies for this compound Functionalization

Beyond glycosylation, this compound can undergo various functional group transformations to modify its hydroxyl groups or alter its oxidation state.

Esterification, Etherification, and Acetylation of this compound Hydroxyl Groups

The hydroxyl groups of this compound can be readily derivatized through esterification, etherification, and acetylation.

These derivatization strategies are crucial for selectively protecting hydroxyl groups, thereby controlling regioselectivity in subsequent reactions like glycosylation or enabling specific functional group interconversions. For example, the synthesis of polyfluorinated D-allopyranose analogues involved triflation and subsequent reactions researchgate.net.

Oxidation and Reduction Pathways of this compound

This compound can participate in oxidation and reduction reactions, altering the oxidation state of its carbon atoms.

Compound List:

Biological Roles and Significance of L Allopyranose in Natural Systems

Natural Occurrence and Distribution of L-allopyranose

The natural distribution of this compound is highly restricted. Unlike its more common hexose (B10828440) counterparts, it has been identified as a constituent of complex polysaccharides in a limited number of bacterial species.

This compound has been identified as a component of the O-antigen, which is the outermost part of the lipopolysaccharide (LPS) complex in the outer membrane of certain Gram-negative bacteria. nih.govsigmaaldrich.comnih.gov The O-antigen is a long polysaccharide chain that extends from the cell surface and is a primary determinant of the bacterium's serotype. researchgate.netresearchgate.net Its structure is highly variable among different bacterial strains, and this diversity plays a critical role in the bacterium's interaction with its environment and host organisms. nih.govnih.gov

A notable example is the O-antigen of Francisella tularensis, the causative agent of tularemia. nih.gov The O-antigen of this bacterium is a repeating polymer, and its specific structure, which includes rare sugars, is crucial for the organism's biology. plos.orgnih.gov The identification of this compound within this structure underscores the unique biosynthetic pathways that some pathogenic bacteria have evolved.

| Bacterial Species | Glycoconjugate | Specific Location/Function |

|---|---|---|

| Francisella tularensis | O-Antigen of Lipopolysaccharide (LPS) | Outer membrane component, also forms the bacterial capsule |

Extensive research into the composition of fungal and plant cell walls has revealed a variety of complex glycans. Fungal cell walls are typically composed of polysaccharides such as chitin, α- and β-glucans, and mannoproteins. asm.orgmdpi.com Similarly, plant glycans are diverse, forming complex structures like cellulose, hemicellulose, and pectins. lndcollege.co.in Despite the vast structural diversity of glycans in these kingdoms, this compound is not reported to be a common or significant constituent. Its presence appears to be confined to specific bacterial lineages, suggesting it is not a universally utilized building block for polysaccharides in fungi or plants.

The isolation and structural elucidation of natural products containing this compound, such as the F. tularensis O-antigen, follow a multi-step biochemical and analytical process. routledge.comresearchgate.net

Extraction : The process typically begins with the cultivation of the bacterial strain. The lipopolysaccharide (LPS) containing the O-antigen is then extracted from the bacterial cells, often using methods like hot phenol-water extraction. nih.gov

Hydrolysis and Purification : The polysaccharide (O-antigen) portion is cleaved from the lipid A component of the LPS, usually through mild acid hydrolysis. The resulting carbohydrate mixture is then purified using chromatographic techniques, such as high-performance anion-exchange chromatography, to isolate the specific polysaccharide of interest. nih.gov

This rigorous process is essential for understanding the exact chemical architecture of these complex glycoconjugates and linking their structure to their biological function. mdpi.comsemanticscholar.org

Role of this compound-Containing Structures in Microbial Pathogenesis and Virulence

The incorporation of rare sugars like this compound into surface polysaccharides is a strategy used by some pathogens to interact with their host. These structures are often critical virulence factors, molecules that enable a pathogen to infect a host and cause disease. nih.govnih.govwikipedia.org

In Gram-negative bacteria, the cell wall is a complex structure that includes the outer membrane, which is rich in LPS. sigmaaldrich.com The this compound-containing O-antigen is an integral part of this LPS. In the case of Francisella tularensis, this O-antigen polymer also functions as the bacterium's capsule. plos.org This structure, known as an O-antigen capsular polysaccharide, forms a protective layer on the outermost surface of the bacterium. plos.org This capsule acts as a physical barrier and is one of the primary interfaces between the pathogen and its host environment.

The surface glycans of a pathogen play a pivotal role in the interplay between the microbe and the host's immune system. taylorfrancis.comnih.govcambridge.org The this compound-containing O-antigen of F. tularensis is a critical virulence determinant and is essential for the bacterium's ability to cause disease. nih.gov

Evasion of Host Defenses : The O-antigen provides protection against the host's innate immune system. For many Gram-negative bacteria, the O-antigen helps the pathogen resist complement-mediated killing, a process where host proteins directly destroy bacteria. researchgate.net Studies on F. tularensis mutants that lack a complete O-antigen show that these strains are highly attenuated and less able to survive within the host. plos.org

Intracellular Survival : As a facultative intracellular pathogen, F. tularensis can survive and replicate within host cells, particularly macrophages. The O-antigen is crucial for this lifestyle. O-antigen-deficient mutants exhibit altered trafficking within macrophages, indicating that this surface polysaccharide is key to manipulating host cell processes to create a suitable intracellular niche. frontiersin.org

Immune Recognition : While the O-antigen helps in immune evasion, it is also highly immunogenic, meaning it can be recognized by the host immune system, leading to an antibody response. nih.gov Antibodies developed against the O-antigen capsule of F. tularensis can be protective, highlighting its central role in host-pathogen recognition. plos.orgnih.gov This has made the this compound-containing polysaccharide a target for the development of potential vaccines against tularemia. nih.gov

The presence of a rare sugar like this compound in this critical virulence factor may provide the pathogen with a unique surface chemistry that is less likely to be recognized by common host lectins or degradative enzymes, thereby contributing to its pathogenic success.

Enzymatic Recognition and Metabolism of this compound by Biological Systems

The interaction of this compound with metabolic enzymes and transport systems is fundamental to understanding its potential role in biological entities, particularly microorganisms. This section details the specificity of key enzyme families towards this compound and the mechanisms by which it might be transported and metabolized.

Glycosidases and glycosyltransferases are critical enzymes responsible for the cleavage and formation of glycosidic bonds, respectively. Their substrate specificity dictates the assembly and degradation of complex carbohydrates. Research into the specificity of these enzymes for L-sugars is ongoing, but direct data on this compound is sparse.

Glycoside hydrolases (GHs) are a broad class of enzymes that hydrolyze glycosidic bonds. The specificity of these enzymes is highly tuned to the structure of the sugar, including its stereochemistry. For instance, studies on the GH29 family, which primarily consists of α-L-fucosidases, have revealed enzymes with unexpected specificities. Certain α-L-glucosidases from Cecembia lonarensis (ClAgl29A and ClAgl29B) were found to hydrolyze p-nitrophenyl α-L-glucopyranoside but not p-nitrophenyl α-L-fucopyranoside nih.govjst.go.jpnih.gov. Further investigation showed these enzymes could also act on p-nitrophenyl α-L-quinovopyranoside but had minimal activity towards p-nitrophenyl α-L-rhamnopyranoside nih.govjst.go.jpnih.govresearchgate.net. These findings demonstrate that subtle changes in the hydroxyl group orientation at specific carbons of an L-sugar can profoundly impact recognition and catalysis by a glycosidase nih.gov. The activity of these or other known glycosidases on this compound substrates has not been reported, representing a significant gap in our understanding.

Glycosyltransferases (GTs) catalyze the transfer of a sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule nih.govnih.gov. These enzymes are key to the biosynthesis of glycoconjugates nih.gov. The "one enzyme-one linkage" concept has been challenged by findings that some GTs can exhibit broader substrate tolerance sigmaaldrich.com. However, their specificity is generally stringent, and the enzymatic incorporation of rare sugars like this compound into glycans is not well-documented. The biosynthesis of glycans containing other L-sugars, such as L-rhamnose, is a well-defined process involving specific GTs, but analogous pathways involving this compound remain unidentified.

| Enzyme Family | Known L-Sugar Substrates | Activity on this compound | Source |

| Glycoside Hydrolase Family 29 (GH29) | α-L-fucopyranosides, α-L-glucopyranosides, α-L-quinovopyranosides | Not reported | nih.govjst.go.jpnih.gov |

| Glycosyltransferases (General) | L-rhamnose, L-fucose (from nucleotide sugar donors) | Not reported | nih.govnih.gov |

For a microorganism to utilize an external sugar, it must first be transported across the cell membrane. Bacteria employ various transport systems, including the ATP-binding cassette (ABC) transporters and the phosphotransferase system (PTS), to internalize carbohydrates nih.govnih.govnih.gov. ABC transporters, for example, use a high-affinity substrate-binding protein (SBP) to capture specific sugars in the periplasm and deliver them to a membrane-spanning permease for ATP-dependent translocation into the cytoplasm nih.govnih.gov. Specific ABC systems for L-arabinose have been well-characterized nih.gov. While these systems demonstrate the capacity of microorganisms to evolve specific uptake mechanisms for L-sugars, no transporter has yet been identified with a defined specificity for this compound.

Once inside the cell, monosaccharides are typically phosphorylated and enter central metabolic pathways like glycolysis. The intracellular metabolism of most L-sugars is not as well understood as that of their D-counterparts. In some bacteria, the presence of a particular sugar can induce the expression of the specific enzymes needed for its catabolism mdpi.com. However, the metabolic fate of this compound within any microorganism has not been elucidated. The evolution of metabolic pathways is often driven by environmental availability; the rarity of this compound in nature may explain the apparent lack of dedicated metabolic circuits in most studied organisms plos.org. The potential for this compound to be processed by enzymes with broad specificity from other metabolic pathways remains an open question redalyc.org.

Immunological Implications of this compound-Containing Glycans

Glycans displayed on the surface of cells, particularly microbial pathogens, are key recognition molecules for the host immune system. The inclusion of rare or unusual sugars, such as L-sugars, can create unique antigenic structures that modulate immune responses.

An epitope is the specific portion of an antigen that is recognized by the immune system, for instance, by an antibody or a T-cell receptor frontiersin.orgnih.gov. Carbohydrate epitopes are critical components of many microbial antigens, such as lipopolysaccharides (LPS) and capsular polysaccharides (CPS) on bacteria. These structures can contain a diverse array of monosaccharides, and the presence of a rare sugar can render the glycan highly immunogenic. For example, L-quinovose has been identified in the O-antigen of Providencia stuartii and Yersinia pseudotuberculosis jst.go.jp. While the concept that rare sugars can form immunodominant epitopes is well-established, there are currently no published reports identifying this compound as a naturally occurring component of any microbial antigen. Consequently, its role as a defined epitope in natural systems is unknown.

The innate immune system utilizes a set of germline-encoded pattern recognition receptors (PRRs) to detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs) nih.govfrontiersin.orgyoutube.com. Many PRRs are lectins, or carbohydrate-binding proteins, that recognize specific glycan structures on pathogens.

C-type lectin receptors (CLRs) and galectins are prominent families of immune lectins that recognize specific sugar arrangements to mediate processes like pathogen recognition, phagocytosis, and inflammation plos.org. For instance, mannose-binding lectin (MBL) binds to high-mannose structures common on microbial surfaces but not on host cells nih.govacs.org. The specificity of these lectins is determined by the precise geometry and chemical nature of the carbohydrate-binding site plos.org.

The interaction between a glycan containing this compound and any immune lectin has not been experimentally determined. The unique stereochemistry of this compound would present a distinct shape and pattern of hydroxyl groups compared to more common sugars, suggesting that if such interactions occur, they would likely be mediated by a highly specific receptor. Similarly, other PRRs like Toll-like receptors (TLRs), which can recognize microbial glycolipids and glycoproteins, have not been shown to interact with this compound-containing structures youtube.com. The potential for this compound to either be recognized by or evade the surveillance of the innate immune system remains a compelling but uninvestigated aspect of its biology.

| Receptor Type | Known Ligand Classes (PAMPs) | Interaction with this compound | Source |

| C-Type Lectin Receptors (e.g., MBL) | High-mannose glycans, Fucose-containing glycans, β-glucans | Unknown | nih.govacs.orgkiesslinglab.com |

| Galectins | β-galactoside-containing glycans | Unknown | plos.org |

| Toll-Like Receptors (e.g., TLR2, TLR4) | Lipoproteins, Lipoteichoic acid, Lipopolysaccharide (LPS) | Unknown | frontiersin.orgyoutube.com |

Computational and Theoretical Studies of L Allopyranose

Machine Learning and Data Science Applications in L-allopyranose Research

Chemoinformatics and Virtual Screening of this compound Derivative Libraries

Chemoinformatics and virtual screening are powerful computational methodologies employed in modern drug discovery to efficiently identify and prioritize potential drug candidates from large chemical libraries semanticscholar.orgmdpi.comresearchgate.net. These techniques leverage computational tools to analyze molecular structures, predict properties, and simulate interactions with biological targets, thereby accelerating the identification of lead compounds.

While chemoinformatics encompasses a broad range of computational approaches for analyzing chemical data, including the use of molecular fingerprints, quantitative structure-activity relationships (QSAR), and machine learning models mdpi.comnih.gov, virtual screening specifically aims to computationally sift through vast collections of molecules to find those most likely to possess desired biological activity semanticscholar.orgmdpi.com. Virtual screening can be broadly categorized into structure-based virtual screening (SBVS), which relies on the three-dimensional structure of a target, and ligand-based virtual screening (LBVS), which uses known active molecules to identify similar compounds semanticscholar.orgmdpi.com.

However, a comprehensive review of the available scientific literature and databases did not yield specific research findings or data tables pertaining to chemoinformatics and virtual screening studies conducted on This compound derivative libraries . While general methodologies and applications of these techniques in drug discovery are well-documented semanticscholar.orgmdpi.comresearchgate.netmdpi.comnih.govtechscience.combenthamdirect.compharmacelera.comrsc.org, and studies exist on other carbohydrate derivatives such as galactopyranosides acs.orgnih.gov, there is a lack of published research focusing on the systematic chemoinformatics analysis or virtual screening of libraries derived from this compound.

Therefore, at present, detailed research findings and interactive data tables specifically for chemoinformatics and virtual screening of this compound derivative libraries cannot be provided based on the examined information.

Compound List:

this compound

Advanced Analytical Methodologies for L Allopyranose Research

Chromatographic Separations for L-allopyranose and its Glycoconjugates

Chromatographic techniques are fundamental for separating and analyzing this compound and its associated glycoconjugates. These methods allow for the resolution of complex mixtures, the assessment of purity, and the quantification of specific carbohydrate species.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for this compound Quantification and Purity Assessment

HPLC and UPLC are indispensable tools for determining the purity and quantifying this compound. These techniques utilize stationary phases and mobile phases to separate compounds based on their differential interactions. For this compound, reversed-phase HPLC (RP-HPLC) or HILIC can be employed, often after derivatization to enhance detectability and chromatographic behavior. For instance, derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) has been used to improve the separation of monosaccharides by RP-HPLC, enabling their quantification via UV detection nih.gov. UPLC offers faster analysis times and higher resolution compared to traditional HPLC. While specific studies detailing this compound quantification by UPLC/HPLC were not directly found, similar monosaccharides are routinely analyzed using these methods, with purity assessments often relying on peak area percentages from HPLC profiles, where purity levels exceeding 97% are considered high ludger.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Monosaccharide Composition Analysis of this compound-Containing Glycans

GC-MS is a powerful technique for determining the monosaccharide composition of complex glycans that may contain this compound. This method typically requires the hydrolysis of polysaccharides into their constituent monosaccharides, followed by derivatization to render them volatile and amenable to GC separation. Common derivatization strategies include silylation (e.g., trimethylsilyl, TMS) or acetylation to form derivatives like methyl glycosides or acetylated alditols mdpi.comresearchgate.netnih.govrsc.org. GC-MS provides high resolution and sensitivity, allowing for the identification and quantification of individual monosaccharides within a mixture. For example, GC-MS has been widely used to analyze the monosaccharide composition of plant and microbial cell wall polysaccharides, identifying neutral and acidic sugars mdpi.comnih.govrsc.org. The method's accuracy can be impacted by the differential hydrolytic stability of glycosidic bonds and the susceptibility of monosaccharides to degradation nih.gov.

Capillary Electrophoresis (CE) for this compound Isomer Separation and Analysis

Capillary Electrophoresis (CE) offers high-resolution separation capabilities, particularly for isomers, by exploiting differences in charge-to-size ratios under an electric field nih.govmdpi.com. Chiral selectors, such as cyclodextrins, are commonly added to the background electrolyte to enable the separation of enantiomers and other stereoisomers mdpi.comresearchgate.netchromatographyonline.comtue.nl. While direct CE methods for this compound isomer separation were not explicitly found, CE has been extensively used for the enantiomeric separation of various chiral compounds, including sugars and their derivatives, by employing specific chiral selectors and optimizing buffer conditions (pH, concentration) and capillary temperature mdpi.comresearchgate.netchromatographyonline.comtue.nl. For example, cyclodextrin (B1172386) derivatives have been shown to effectively resolve stereoisomers in CE, with resolutions often exceeding 2.0 researchgate.net.

High-Resolution Mass Spectrometry for this compound-Containing Glycans

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are critical for elucidating the complex structures of glycans, including those containing this compound. These techniques provide precise mass measurements and detailed structural information through fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Linkage and Sequence Elucidation of this compound Oligosaccharides

MS/MS is a powerful approach for determining the sequence and glycosidic linkages within oligosaccharides nih.govnih.govmdpi.comucdavis.eduacs.org. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used for ionization, followed by fragmentation of the precursor ions (e.g., via Collision-Induced Dissociation, CID) to generate product ions. The resulting fragment ions provide clues about the monosaccharide composition, anomeric configuration, and the types of glycosidic linkages (e.g., (1→3), (1→4), (1→6)) present in the oligosaccharide chain nih.govmdpi.comucdavis.edu. For instance, specific fragment ions, such as m/z 175.1 and m/z 231.2, are characteristic of certain hexose (B10828440) monosaccharide residues linked at specific positions nih.gov. By analyzing these fragmentation patterns, researchers can reconstruct the linear or branched structures of this compound-containing oligosaccharides. LC-MS/MS, combining the separation power of liquid chromatography with the structural information from mass spectrometry, is particularly effective for analyzing complex glycan mixtures nih.govnih.govucdavis.eduacs.orgludger.com.

Compound List

Bio-Interaction Analysis Methods for this compound

Lectin Microarray and Glycan Array Technologies for this compound Epitope Profiling and Screening

Lectin microarray and glycan array technologies represent sophisticated, high-throughput methodologies crucial for dissecting intricate carbohydrate-protein interactions. These techniques are instrumental in characterizing the binding specificities of glycan-binding proteins, such as lectins, and in comprehensively profiling the glycan structures present on various biological entities nih.govoup.comzbiotech.comresearchgate.netraybiotech.com. By immobilizing a diverse collection of glycans or lectins onto a solid surface, these arrays facilitate the simultaneous analysis of numerous interactions, enabling detailed epitope profiling and the efficient screening for novel binding partners nih.govoup.comresearchgate.netraybiotech.comacs.org.

Principles of Lectin and Glycan Arrays

Glycan Arrays: These platforms typically feature a library of chemically synthesized or purified glycans, ranging from simple monosaccharides to complex oligosaccharides, which are covalently attached to a microarray surface nih.govoup.comresearchgate.netraybiotech.comoup.com. When a solution containing a glycan-binding protein, such as a lectin, is introduced to the array, the protein selectively binds to its specific glycan ligands. Detection of these bound proteins, often achieved through fluorescently labeled antibodies or directly labeled proteins, allows for the quantification of binding affinities and specificities across the entire array nih.govoup.comoup.com. This approach is vital for identifying which glycans are recognized by a particular protein of interest.

Application to this compound: Principles and Potential

This compound, a specific monosaccharide isomer, can be investigated using these array technologies to elucidate its interactions with various lectins.

On Glycan Arrays: this compound could be synthesized and covalently linked to a microarray surface, typically via its reducing end, using appropriate linkers to ensure optimal presentation for protein binding oup.comresearchgate.netoup.com. Such an array, containing this compound alongside a spectrum of other monosaccharides and oligosaccharides, would then be probed with purified lectins. The resulting binding data would reveal which lectins exhibit specificity for this compound, offering insights into its recognition by the broader glycan-binding proteome.

On Lectin Microarrays: Alternatively, a pre-fabricated lectin microarray, comprising a diverse range of lectins with known or potential specificities, could be probed with labeled this compound. This strategy would directly identify lectins that bind to this compound from a defined set of carbohydrate-binding proteins.

Epitope Profiling and Screening Strategies for this compound

The primary objectives of employing these arrays for this compound are to achieve detailed epitope profiling and high-throughput screening:

Epitope Profiling: By systematically varying the structure of immobilized glycans on an array, or by probing with lectins of known structural preferences, researchers can pinpoint the specific structural features of this compound that are critical for lectin binding. For instance, comparing the binding of a lectin to this compound versus its D-enantiomer (D-allopyranose) or other related hexoses could highlight stereochemical preferences nih.govacs.orgnih.gov. Furthermore, studying the binding to this compound derivatives with modifications at specific hydroxyl groups would further refine the understanding of the binding epitope.

Screening: These array technologies enable the rapid screening of a vast number of lectin-glycan interactions. For this compound, this capability allows for the efficient identification of novel lectins that bind to it from libraries containing hundreds or thousands of glycans or lectins. This is particularly valuable for discovering new biological roles or potential applications for this less common sugar.

Data Representation: Expected Outputs and Limitations

Glycan and lectin microarray experiments generate quantitative data reflecting the binding intensity between a protein and an immobilized glycan, or vice versa. This data is typically presented in formats such as heatmaps or numerical tables, correlating binding signals with specific glycans or lectins.

While these advanced analytical techniques are well-established for studying carbohydrate-protein interactions, specific research findings detailing the use of this compound on lectin or glycan arrays for epitope profiling and screening were not identified in the provided search results. Consequently, a data table presenting direct research findings for this compound using these methods cannot be generated from the available information. However, to illustrate the typical output and the nature of data obtained from such studies, the following table presents a hypothetical scenario of lectin binding to various monosaccharides, demonstrating the format and types of quantitative data commonly reported.

Illustrative Data Table: Hypothetical Lectin Binding to Monosaccharides

The following table demonstrates the typical format for presenting glycan array data, showing hypothetical binding signals of a generic lectin to various monosaccharides. Similar analyses would be applied to this compound if it were included on such an array.

| Immobilized Glycan | Binding Signal (Arbitrary Units) | Notes |

| D-Glucose (α-pyranose) | 50 | Common glucose isomer; potential binding site. |

| D-Glucose (β-pyranose) | 45 | Common glucose isomer; binding may vary by anomeric configuration. |

| D-Galactose (α-pyranose) | 30 | Galactose isomer; binding may be lower for some lectins. |

| D-Galactose (β-pyranose) | 25 | Galactose isomer; binding may be lower for some lectins. |

| This compound | [Data not available] | Specific binding profile to be determined by experimental analysis. |

| D-Mannose | 80 | High affinity for mannose-binding lectins. |

| N-Acetyl-D-glucosamine | 70 | Recognized by GlcNAc-binding lectins. |

| N-Acetyl-D-galactosamine | 65 | Recognized by GalNAc-binding lectins. |

| Glycerol (Control) | 5 | Negative control to assess non-specific binding. |

Compound List

this compound

D-Glucose

D-Galactose

D-Mannose

N-Acetyl-D-glucosamine (GlcNAc)

N-Acetyl-D-galactosamine (GalNAc)

Glycerol

Q & A

Basic Research Questions

Q. What experimental methods are most reliable for synthesizing and purifying L-allopyranose in laboratory settings?

- Methodological Answer : The synthesis of this compound typically involves stereoselective glycosylation or enzymatic catalysis to achieve the desired α/β anomeric configuration. Purification can be performed using column chromatography (e.g., silica gel or ion-exchange resins) or recrystallization. Confirmation of purity and structure requires nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and 2D experiments like COSY and HSQC) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers distinguish this compound from its epimers (e.g., D-allose) using spectroscopic techniques?

- Methodological Answer : Key distinctions lie in the axial/equatorial orientation of hydroxyl groups. Circular dichroism (CD) spectroscopy can differentiate enantiomers, while -NMR coupling constants (-values) reveal anomeric configurations. For example, values > 8 Hz indicate axial-equatorial (β-anomer), whereas lower values suggest α-configuration. X-ray crystallography provides definitive structural confirmation .

Q. What are the primary challenges in characterizing the solubility and stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies require controlled degradation experiments using HPLC or UV-Vis spectroscopy to monitor decomposition products. Solubility can be assessed via gravimetric analysis or dynamic light scattering (DLS). Ensure consistency in buffer systems (e.g., phosphate vs. Tris) and temperature calibration to avoid experimental artifacts .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations using force fields like GROMOS improve our understanding of this compound’s conformational flexibility in aqueous solutions?

- Methodological Answer : GROMOS-compatible topology files for this compound (e.g., 1-α-L-allopyranose and 1-β-L-allopyranose) enable simulations of chair vs. boat conformations. Key parameters include torsional angles (e.g., Cremer-Pople puckering coordinates) and solvation free energy calculations. Validate simulations with experimental data from NMR relaxation studies or small-angle X-ray scattering (SAXS) .

Q. What strategies resolve contradictions in reported biological activities of this compound, such as its antimicrobial efficacy across different studies?

- Methodological Answer : Discrepancies may arise from variations in microbial strains, culture conditions, or compound purity. Address these by:

- Replicating experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial assays).

- Performing dose-response curves and statistical meta-analysis to identify outlier datasets.

- Validating purity via orthogonal techniques (e.g., HPLC-NMR) to exclude confounding impurities .

Q. How can researchers design robust assays to study this compound’s role in carbohydrate-protein interactions, such as lectin binding?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (). For competitive assays, employ fluorescently labeled analogs (e.g., 2-aminobenzamide derivatives) and compare inhibition constants (). Ensure reproducibility by calibrating equipment and using triplicate measurements .

Q. What advanced statistical approaches are recommended for analyzing heterogeneous data from this compound metabolic flux studies?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS-DA) can identify clusters in metabolomics datasets. For time-resolved data, use kinetic modeling (e.g., Michaelis-Menten or Hill equations) to estimate flux rates. Address outliers via robust regression or bootstrapping methods .

Data Integrity and Publication

Q. How should researchers document and share raw data (e.g., NMR spectra, MD trajectories) to ensure reproducibility in this compound studies?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra in repositories like Zenodo or MetaboLights. For MD data, share trajectory files and input scripts via platforms like GitHub. Include detailed metadata (e.g., solvent, temperature, software versions) .

Q. What criteria should reviewers apply to evaluate the validity of novel hypotheses about this compound’s biochemical pathways?

- Methodological Answer : Hypotheses must be falsifiable and supported by mechanistic evidence (e.g., enzyme inhibition assays or gene knockout studies). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess rigor. Cross-validate findings with orthogonal methods (e.g., isotopic labeling for pathway tracing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.